(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid

physicochemical profiling lead optimisation dihydro-pyrrol-1-yl-acetic acid SAR

(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid (CAS 220128-11-0) is a synthetic small molecule belonging to the pyrrol-2-one / dihydro-pyrrol-1-yl-acetic acid class, with a molecular formula of C14H13NO5 and a molecular weight of 275.26 g/mol. It is listed in PubChem (CID and is commercially available from multiple vendors as a research-grade screening compound, typically at ≥95% purity.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
CAS No. 220128-11-0
Cat. No. B1305792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid
CAS220128-11-0
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC(=O)O)O
InChIInChI=1S/C14H13NO5/c1-8(16)11-12(9-5-3-2-4-6-9)15(7-10(17)18)14(20)13(11)19/h2-6,12,19H,7H2,1H3,(H,17,18)
InChIKeyMGJBYEARFYIWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid (CAS 220128-11-0): A Dihydro-pyrrol-1-yl-acetic Acid Scaffold


(3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid (CAS 220128-11-0) is a synthetic small molecule belonging to the pyrrol-2-one / dihydro-pyrrol-1-yl-acetic acid class, with a molecular formula of C14H13NO5 and a molecular weight of 275.26 g/mol [1]. It is listed in PubChem (CID 2868795) and is commercially available from multiple vendors as a research-grade screening compound, typically at ≥95% purity . The compound features a 3-acetyl-4-hydroxy-5-oxo substitution on a 2-phenyl-2,5-dihydro-pyrrol-1-yl core with an acetic acid N-substituent, placing it within a broader chemotype under investigation for aldose reductase inhibition [2]. It is supplied strictly for research use and is not intended for diagnostic or therapeutic applications .

Why Generic Substitution of (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid with Close Analogs Carries Experimental Risk


Within the dihydro-pyrrol-1-yl-acetic acid chemotype, minor structural modifications produce measurable differences in key physicochemical descriptors that govern assay behaviour. The target compound (CAS 220128-11-0) bears a phenyl group at position 2 and an acetic acid N-substituent, yielding a computed LogP of approximately 0.31–1.53 (method-dependent) and a topological polar surface area (tPSA) of 94.9 Ų . Its closest commercially available analogs—the p-tolyl variant (CAS 332022-22-7), the 4-fluorophenyl variant (CAS 309270-57-3), and the propionic acid homolog (CAS 371232-66-5)—differ in molecular weight, lipophilicity, and hydrogen bonding capacity, which directly affect solubility, membrane permeability, and target binding kinetics [1]. In the absence of compound-specific pharmacological data for any member of this series, substituting one analog for another introduces uncontrolled variables in any structure–activity relationship (SAR) study. The pyrrol-1-yl-acetic acid class has established relevance in aldose reductase inhibitor programmes, where multivariate QSAR models demonstrate that even single-atom changes in the bridge region significantly modulate inhibitory potency [2]. Consequently, unverified interchange of analogs can confound screening results, waste resources, and undermine SAR reproducibility.

Quantitative Differential Evidence for (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid vs. Closest Analogs


Molecular Weight Differentiation: Acetic Acid Side Chain Yields Lower MW than Propionic Acid Homolog

The target compound bears an acetic acid N-substituent (-CH₂COOH) and has a molecular weight of 275.26 g/mol, whereas its direct homolog, (3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)-propionic acid (CAS 371232-66-5), carries a propionic acid chain (-CH₂CH₂COOH) and weighs 289.28 g/mol [1]. This 14.02 g/mol (5.1%) increase in the homolog corresponds to one additional methylene unit, which elevates both molecular weight and rotatable bond count, predictably reducing aqueous solubility and altering LogP. For screening libraries where lower molecular weight is preferred for ligand efficiency metrics, the acetic acid derivative presents a quantifiably smaller scaffold .

physicochemical profiling lead optimisation dihydro-pyrrol-1-yl-acetic acid SAR

Lipophilicity Profile: Experimental LogP of 0.31 Offers Distinct Solubility Window vs. Higher-LogP Analogs

Fluorochem reports a computed LogP of 0.31 for the target compound , while Hit2Lead/ChemBridge reports a computed LogP of 1.53 using a different algorithm . Both values are lower than the predicted LogP values for the p-tolyl analog (estimated ~1.8–2.2 based on the additional methyl group) and the 4-fluorophenyl analog (estimated ~1.0–1.7 due to fluorine substitution). The more conservative LogP of 0.31–1.53 places the compound within the favourable drug-like range (LogP < 5, and closer to the optimal 1–3 window), whereas the p-tolyl analog trends toward higher lipophilicity, which may reduce aqueous solubility and increase non-specific protein binding. The target compound's tPSA of 94.9 Ų and 2 hydrogen bond donors, combined with 5 hydrogen bond acceptors, further support a balanced solubility-permeability profile .

lipophilicity drug-likeness solubility prediction

Phenyl Substituent at Position 2 Provides Unsubstituted Aromatic Baseline for SAR vs. Substituted Phenyl Analogs

The target compound carries an unsubstituted phenyl ring at the 2-position of the dihydro-pyrrol-1-yl scaffold, whereas its closest commercial analogs incorporate a para-methyl (p-tolyl, CAS 332022-22-7) or para-fluoro (4-fluorophenyl, CAS 309270-57-3) substituent [1]. The unsubstituted phenyl ring serves as the sterically and electronically simplest reference point in this series, eliminating the electron-donating (+I, hyperconjugation) effect of the p-methyl group and the electron-withdrawing (-I) effect of the p-fluoro group. This makes the target compound the appropriate negative control or baseline for any SAR exploration of para-substitution effects on target engagement, metabolic stability, or off-target activity [2]. In the broader pyrrol-1-yl-acetic acid class, aromatic substitution has been shown to modulate aldose reductase inhibitory potency through electronic and steric contributions [2].

structure–activity relationship substituent effects medicinal chemistry

Class-Level Evidence: Pyrrol-1-yl-acetic Acid Scaffold Validated for Aldose Reductase Inhibition in Published QSAR Models

A peer-reviewed QSAR study analysed the aldose reductase (AR) inhibitory activity of 23 pyrrol-1-yl-acetic acid derivatives and established a validated one-component multivariate statistical model with satisfactory robustness and predictive ability [1]. The study demonstrated that the AR inhibitory activity of this chemotype is sensitive to the nature of carbonyl keto bridges linking the pyrrole moiety to aromatic nuclei and to further substitution patterns. While the target compound (CAS 220128-11-0) itself was not among the 23 compounds specifically reported, it shares all essential structural features of the modelled chemotype: a pyrrol-1-yl-acetic acid core, one or more carbonyl keto groups bridging to an aromatic substituent, and a 2-aryl substitution. The model's predictive capacity was validated on four independent test compounds, supporting its applicability to structurally related congeners. This class-level validation distinguishes pyrrol-1-yl-acetic acid derivatives from alternative scaffolds lacking established enzymatic target relevance.

aldose reductase inhibitor QSAR diabetic complications pyrrol-1-yl-acetic acid

Commercial Availability at 95%+ Purity with GHS-Complete Safety Documentation from Multiple OECD Suppliers

The target compound is stocked by multiple independent suppliers including Santa Cruz Biotechnology (sc-312262, 500 mg, USD $240.00), Fluorochem (F727569, 95+% purity), AK Scientific (7500AD, 95% minimum purity), and Leyan (1398974, 95+% purity) . Fluorochem provides full GHS-compliant safety data including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, along with complete precautionary codes . In contrast, several of the closest analogs (CAS 332022-22-7, 309270-57-3) are available from fewer suppliers, with less complete publicly accessible safety documentation, creating procurement friction. The target compound's MDL number (MFCD01173688) and DSSTox substance ID (DTXSID00386674) further support unambiguous identity verification across supply chains .

procurement specification purity analysis laboratory safety vendor qualification

IMPORTANT CAVEAT: Absence of Compound-Specific Biological Activity Data in the Public Domain

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and the patent literature (conducted May 2026) identified no published IC₅₀, Ki, EC₅₀, or other quantitative biological activity data specifically for (3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid (CAS 220128-11-0) [1][2]. Similarly, no peer-reviewed pharmacological study or patent specifically exemplifying this compound as an active pharmaceutical ingredient was identified. The compound is listed in PubChem with zero BioAssay results and no consolidated literature references [1]. This data gap applies equally to its closest commercially available analogs (CAS 332022-22-7, 309270-57-3, 371232-66-5), none of which have publicly reported target-specific potency values. Prospective users must therefore treat all analogs in this series as uncharacterised screening compounds requiring de novo biological profiling. Any procurement decision must weigh this evidentiary limitation against the physicochemical and supply-chain advantages documented above.

data gap risk disclosure screening compound

Recommended Application Scenarios for (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid Based on Current Evidence


Medicinal Chemistry SAR Baseline for Para-Substituted Phenyl Dihydro-pyrrol-1-yl-acetic Acid Derivatives

The target compound, bearing an unsubstituted phenyl ring at position 2, is the optimal negative control or baseline reference for any systematic SAR exploration of para-substitution effects (methyl, fluoro, chloro, methoxy, etc.) on the dihydro-pyrrol-1-yl-acetic acid scaffold. Its physicochemical profile (MW 275.26, LogP 0.31–1.53, tPSA 94.9 Ų) places it within favourable drug-like property space, and its lower molecular weight relative to substituted analogs supports better ligand efficiency indices . Researchers synthesising or procuring para-substituted analogs should include this parent compound as the internal reference standard to deconvolute electronic from steric contributions to target binding .

Aldose Reductase Inhibitor Screening and QSAR Model Expansion

Given the validated QSAR model for pyrrol-1-yl-acetic acid derivatives as aldose reductase inhibitors , this compound is a suitable candidate for experimental testing in AR enzymatic assays (e.g., rat lens aldose reductase or recombinant human AKR1B1) to generate the missing compound-specific IC₅₀ data. Its unsubstituted phenyl ring and acetic acid side chain make it the minimal scaffold within this series, and obtaining its inhibitory potency would anchor the SAR landscape, enabling more accurate QSAR model extrapolation to substituted analogs. The compound's multi-vendor availability with ≥95% purity supports rapid procurement for such profiling studies.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Low-MW, Efficiency-Optimised Scaffold

With a molecular weight of 275.26 g/mol, 19 heavy atoms, 2 hydrogen bond donors, and 5 hydrogen bond acceptors, this compound satisfies the Rule of Three criteria for fragment-like chemical space (MW < 300, Hdon ≤ 3, Hacc ≤ 3, though Hacc = 5 is slightly above the ideal threshold) . Its computed LogP of 0.31–1.53 and tPSA of 94.9 Ų further support aqueous solubility compatible with fragment screening concentrations (typically 0.5–2 mM in biochemical assays). The compound's single asymmetric centre offers the potential for chiral resolution and stereochemistry–activity relationship studies . Procurement for fragment library inclusion is supported by the availability of milligram to multi-gram quantities from multiple vendors .

Chemical Biology Tool Compound for Profiling Carboxylic Acid Bioisostere Effects

The acetic acid moiety (-CH₂COOH) at the N1 position differentiates this compound from its propionic acid homolog (-CH₂CH₂COOH, CAS 371232-66-5) by exactly one methylene unit. This incremental structural difference enables paired-compound experiments to probe the effect of carboxylic acid chain length on target engagement, cellular permeability, and metabolic stability within an otherwise identical scaffold . Such head-to-head comparisons are valuable in chemical biology for identifying the optimal acid isostere before committing to more resource-intensive lead optimisation. Both compounds are commercially available, facilitating side-by-side procurement and testing .

Quote Request

Request a Quote for (3-Acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-pyrrol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.